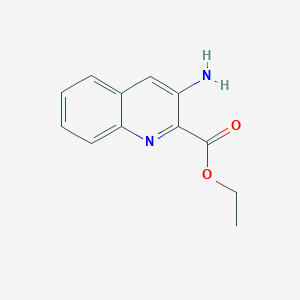

Ethyl 3-aminoquinoline-2-carboxylate

描述

Ethyl 3-aminoquinoline-2-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of an ethyl ester group at the 2-position and an amino group at the 3-position of the quinoline ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminoquinoline-2-carboxylate typically involves the reaction of 3-aminoquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反应分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is foundational for modifying the compound’s solubility and reactivity.

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, heat | Carboxylic acid | Converts ester to acid, enhances polarity |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium salt of carboxylic acid | Facilitates deprotonation for further reactions |

This reaction is critical for downstream applications, such as generating bioactive derivatives or improving aqueous solubility.

Oxidation of the Amino Group

The primary amino group (-NH₂) is susceptible to oxidation, forming nitroso (-NHO) or nitro (-NO₂) derivatives. This reaction alters the compound’s electronic properties and biological activity.

| Reaction Type | Reagents | Products | Mechanism |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Nitroso or nitro derivative | Oxidation via electron transfer |

The oxidized derivatives may exhibit reduced basicity and altered hydrogen-bonding capabilities, influencing interactions in biological systems.

Substitution Reactions

The amino group and quinoline heterocycle can participate in nucleophilic substitution or electrophilic aromatic substitution, depending on activating groups.

Nucleophilic Substitution

The amino group reacts with electrophiles (e.g., acylating agents) to form derivatives such as amides or imides.

| Reaction Type | Reagents | Products | Application |

|---|---|---|---|

| Acetylation | Acetic anhydride, base | N-Acetyl derivative | Modifies solubility and bioavailability |

Electrophilic Aromatic Substitution

The quinoline ring may undergo substitution at positions adjacent to the amino group, facilitated by its activating effect.

| Reaction Type | Reagents | Products | Key Feature |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitroquinoline derivative | Introduces electron-withdrawing groups |

Reduction Reactions

While less common, the compound may undergo reduction of functional groups, such as nitro derivatives back to amines.

| Reaction Type | Reagents | Products | Application |

|---|---|---|---|

| Reduction | LiAlH₄, H₂ | Primary amine | Regenerates amino group for further reactions |

Cyclization and Annulation

The compound’s structure enables participation in cycloaddition or annulation reactions to form complex heterocycles. For example, the quinoline core can react with other substrates to generate polycyclic systems.

| Reaction Type | Reagents | Products | Mechanism |

|---|---|---|---|

| [3+2+1] Annulation | Aryl aldehydes, DMSO | Polycyclic quinoline derivatives | Stepwise condensation and cyclization |

Functional Group Transformations

The ester and amino groups enable transformations such as amidation, alkylation, or esterification, which are critical for diversifying the compound’s chemical library.

| Reaction Type | Reagents | Products | Key Feature |

|---|---|---|---|

| Amidation | Amine derivatives, coupling agents | Amide derivatives | Enhances metabolic stability |

科学研究应用

Medicinal Chemistry

Ethyl 3-aminoquinoline-2-carboxylate is recognized for its potential as a lead compound in developing new antimicrobial and anticancer agents. Its biological activity includes:

- Anticancer Activity : Studies indicate that quinoline derivatives can inhibit tumor cell proliferation, induce apoptosis, and affect cell cycle regulation. This compound specifically has shown promise in inhibiting cancer cell growth in various models.

- Antimicrobial Properties : The compound exhibits activity against several pathogens, suggesting its potential use in treating infections.

- Anti-inflammatory Effects : Preliminary research indicates that it may possess anti-inflammatory properties, further broadening its therapeutic applications.

Biochemical Research

In biochemical studies, this compound serves as a probe for exploring enzyme-substrate interactions. Its ability to modulate receptor activity makes it a valuable tool for studying various biochemical pathways involved in disease mechanisms.

Industrial Applications

The compound is also utilized in the synthesis of dyes and pigments due to its unique chemical structure. Its derivatives are often explored for their potential in organic synthesis, where they act as building blocks for creating more complex molecules.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study demonstrated that this compound significantly inhibited the proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cell lines through the induction of apoptosis and disruption of cell cycle progression .

- Antimicrobial Studies : Research indicated that this compound showed effectiveness against various bacterial strains, supporting its potential as an antimicrobial agent .

Comparison with Related Compounds

To illustrate the diversity within the quinoline family, a comparison with other related compounds is provided below:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 3-amino-7-bromoquinoline-2-carboxylate | 0.90 | Contains bromine substitution affecting reactivity |

| Methyl 4-hydroxyquinoline-2-carboxylate | 0.86 | Hydroxyl group introduces different solubility properties |

| Methyl quinoline-2-carboxylate | 0.82 | Lacks amino substitution, altering biological activity |

| Ethyl 6-(aminomethyl)picolinate hydrochloride | 0.75 | Different ring structure affecting pharmacokinetics |

作用机制

The mechanism of action of ethyl 3-aminoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Similar Compounds

Quinoline: The parent compound, lacking the ester and amino groups.

3-Aminoquinoline: Lacks the ester group.

Ethyl quinoline-2-carboxylate: Lacks the amino group.

Uniqueness

Ethyl 3-aminoquinoline-2-carboxylate is unique due to the presence of both the amino and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.

生物活性

Ethyl 3-aminoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2O2 and a molecular weight of approximately 216.24 g/mol. The compound features a quinoline ring structure, which is crucial for its biological activity. The presence of an amino group and an ethyl ester enhances its reactivity and interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

2. Inhibition of Carbonic Anhydrases

Recent research has highlighted the compound's potential as an inhibitor of carbonic anhydrases (CAs), particularly human isoforms hCA I and II. These metalloenzymes play essential roles in physiological processes such as pH regulation and bicarbonate formation. This compound demonstrated inhibitory constants (Ki) in the micromolar range, indicating its potential as a therapeutic agent for conditions like glaucoma and edema, where CA activity is dysregulated .

Case Studies

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated that the compound showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Inhibition of Carbonic Anhydrases

In another investigation, this compound was tested for its ability to inhibit hCA I and II. The compound exhibited Ki values of 9.091 µM for hCA I and 0.083 µM for hCA II, suggesting a strong preference for hCA II, which is a target in glaucoma treatment .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related quinoline derivatives:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 3-amino-7-bromoquinoline-2-carboxylate | 0.90 | Bromine substitution affecting reactivity |

| Methyl 4-hydroxyquinoline-2-carboxylate | 0.86 | Hydroxyl group introduces different solubility properties |

| Methyl quinoline-2-carboxylate | 0.82 | Lacks amino substitution, altering biological activity |

| Ethyl 6-(aminomethyl)picolinate hydrochloride | 0.75 | Different ring structure affecting pharmacokinetics |

属性

IUPAC Name |

ethyl 3-aminoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRZFETVSRVQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62235-59-0 | |

| Record name | ethyl 3-aminoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。